

# 6-Bromohexyl 2-hexyldecanoate: A Technical Guide to Storage and Stability

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Compound of Interest		
Compound Name:	6-Bromohexyl 2-hexyldecanoate	
Cat. No.:	B15139780	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and handling of **6-Bromohexyl 2-hexyldecanoate**, a key lipid component utilized in the development of advanced drug delivery systems, particularly in the formation of lipid nanoparticles (LNPs) for nucleic acid therapies. Understanding the physicochemical properties and degradation pathways of this molecule is critical for ensuring the integrity, reproducibility, and efficacy of novel therapeutic formulations.

## **Core Properties and Storage Recommendations**

**6-Bromohexyl 2-hexyldecanoate** is a long-chain branched ester containing a terminal bromine atom, which makes it a versatile synthon for further chemical modification. Proper storage is paramount to prevent degradation and maintain its purity, which is often cited at 90% or higher for commercially available research-grade material.[1]

Table 1: Physicochemical and Storage Data for **6-Bromohexyl 2-hexyldecanoate** 



Parameter	Value	Source
CAS Number	2644752-91-8	[1][2]
Molecular Formula	C22H43BrO2	[1][2]
Molecular Weight	419.5 g/mol	[1]
Recommended Storage	-20°C	[1]
Shipping Condition	Ambient Temperature	[1][2]
Common Solvents	DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)	[1]

## **Stability Profile and Degradation Pathways**

While specific kinetic data on the degradation of **6-Bromohexyl 2-hexyldecanoate** is not readily available in peer-reviewed literature, its stability can be inferred from its chemical structure—a long-chain ester. The primary degradation pathway of concern is hydrolysis of the ester linkage.

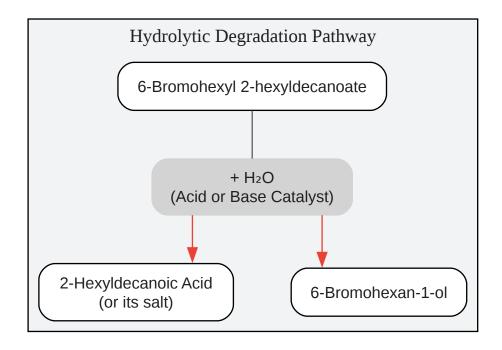
### **Hydrolysis**

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[3] The reaction with pure water is typically very slow.[3]

- Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the hydrolysis reaction is reversible. To drive the reaction to completion, an excess of water is required.[3]
- Base-Catalyzed Hydrolysis (Saponification): The reaction with a dilute alkali, such as sodium hydroxide, is generally irreversible and proceeds more readily than acid-catalyzed hydrolysis.[3] This process, also known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid.[3][4]

The diagram below illustrates the primary hydrolytic degradation pathway for **6-Bromohexyl 2-hexyldecanoate**.





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Caption: Primary hydrolytic degradation pathway of **6-Bromohexyl 2-hexyldecanoate**.

### **Other Stability Considerations**

Based on its Safety Data Sheet (SDS), the following conditions should be avoided to ensure stability and safety:

- Heat, flames, and sparks: As with many organic compounds, exposure to high temperatures and ignition sources should be avoided.[5]
- Oxidizing agents: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[5]

There is no specific data available regarding the photostability of **6-Bromohexyl 2-hexyldecanoate**. However, as a general laboratory practice, it is prudent to store it in a light-protected container, especially if it is to be stored for extended periods.

## **Experimental Protocols**



# Representative Synthesis of 6-Bromohexyl 2-hexyldecanoate

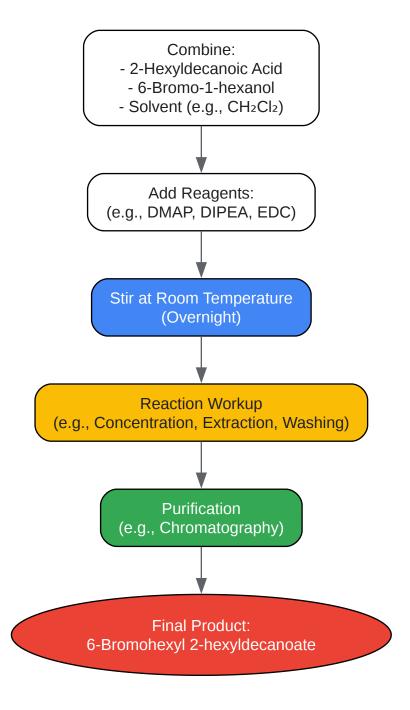
The synthesis of **6-Bromohexyl 2-hexyldecanoate** is described in several patents, typically involving an esterification reaction between 2-hexyldecanoic acid and 6-bromo-1-hexanol. Below are two representative protocols derived from the literature.

Table 2: Example Synthesis Protocols

Parameter	Protocol 1	Protocol 2
Reactants	2-Hexyldecanoic acid, 6- Bromo-1-hexanol	2-Hexyldecanoic acid, 6- Bromo-1-hexanol
Reagents	DMAP, DIPEA, EDC	Potassium Carbonate, Potassium Iodide
Solvent	Dichloromethane (CH2Cl2)	Acetonitrile
Temperature	Room Temperature	80°C
Reaction Time	Overnight	48 hours
Workup	Concentration of the reaction mixture.	Filtration through Celite, dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation.
Source	[6]	[7]

The workflow for a common synthesis approach is outlined below.





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